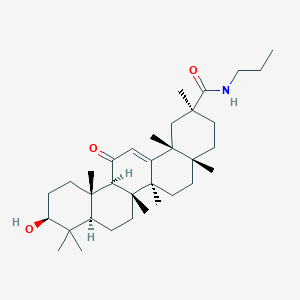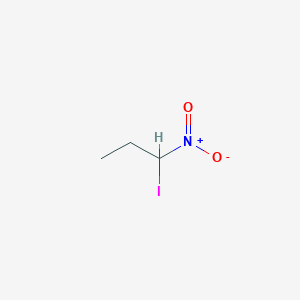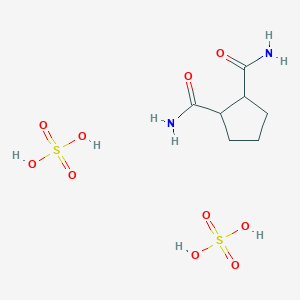![molecular formula C15H13BrN2O B12618435 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-43-3](/img/structure/B12618435.png)
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinolinone family This compound features a benzo[h]isoquinolin-1(2H)-one core structure, substituted with a bromine atom at the 9th position and an aminoethyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized via a rhodium(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates. This reaction involves selective cleavage of a carbon-carbon bond, leading to the formation of isoquinolin-1(2H)-ones.
Aminoethylation: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like thiols, amines, and alkoxides in the presence of bases or catalysts.
Major Products
Oxidation: Imines, nitriles.
Reduction: Amines, alcohols.
Substitution: Thiol-substituted, amine-substituted, and alkoxide-substituted derivatives.
Aplicaciones Científicas De Investigación
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The bromine atom may facilitate binding through halogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
6-(2-aminoethyl)benzo[h]isoquinolin-1(2H)-one: Lacks the bromine atom, resulting in different reactivity and binding properties.
9-bromobenzo[h]isoquinolin-1(2H)-one: Lacks the aminoethyl group, affecting its biological activity and applications.
6-(2-hydroxyethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one: The hydroxyethyl group provides different chemical reactivity compared to the aminoethyl group.
Uniqueness
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is unique due to the presence of both the aminoethyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
919291-43-3 |
|---|---|
Fórmula molecular |
C15H13BrN2O |
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H13BrN2O/c16-11-1-2-12-9(3-5-17)7-10-4-6-18-15(19)14(10)13(12)8-11/h1-2,4,6-8H,3,5,17H2,(H,18,19) |
Clave InChI |
LKQJSRFIFDDRIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)

![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)




![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)


![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)
![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)

![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)
